

Fmoc-piperazine hydrochloride storage and handling recommendations

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Compound of Interest

Compound Name: **Fmoc-piperazine hydrochloride**

Cat. No.: **B1334004**

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Technical Support Center: Fmoc-Piperazine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of **Fmoc-piperazine hydrochloride** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Fmoc-piperazine hydrochloride**?

A1: To ensure the stability and integrity of **Fmoc-piperazine hydrochloride**, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^[1] The recommended storage temperature is between 0-8°C.^[2] It is also crucial to protect the compound from moisture and light.^[3]

Q2: What is the solubility profile of **Fmoc-piperazine hydrochloride**?

A2: **Fmoc-piperazine hydrochloride** is soluble in various organic solvents, which makes it suitable for a range of applications in chemical synthesis.^[1] It exhibits moderate solubility in less polar solvents like dichloromethane and chloroform.^[1] Due to the hydrophobic nature of the fluorenyl ring, its solubility in water is limited; however, the hydrochloride salt form does

enhance its water solubility compared to the free base.^[1] The compound is sparingly soluble in alcohols such as methanol and ethanol.^[1]

Q3: Is **Fmoc-piperazine hydrochloride** stable under acidic and basic conditions?

A3: **Fmoc-piperazine hydrochloride** shows excellent stability in acidic conditions, as the Fmoc protecting group is resistant to acidic hydrolysis.^[1] However, the Fmoc group is designed to be cleaved under basic conditions.^[1] Exposure to strong bases like piperidine, piperazine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) will rapidly remove the Fmoc group.^[1]

Q4: What are the primary applications of **Fmoc-piperazine hydrochloride**?

A4: **Fmoc-piperazine hydrochloride** is a key building block in peptide synthesis and drug development.^[2] It is commonly used to introduce a piperazine moiety into peptides during Solid-Phase Peptide Synthesis (SPPS).^[1] The piperazine group can be further modified to create peptides with specific biological properties.^[1] It also serves as a linker in the development of complex molecules and is used in bioconjugation techniques.^{[2][4]}

Troubleshooting Guides

Issue: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group is a common issue in solid-phase peptide synthesis that can lead to deletion sequences and low purity of the final peptide.

Possible Causes and Solutions:

- Insufficient Deprotection Time or Reagent Volume: The standard protocol may not be sufficient for all sequences.
 - Solution: Increase the deprotection reaction time and/or use a larger excess of the deprotection reagent. A double deprotection step, where the resin is treated with a fresh portion of the reagent, can also be effective.^[5]
- Steric Hindrance: The amino acid sequence around the Fmoc group may be sterically hindered, slowing down the deprotection reaction.

- Solution: Consider using a stronger base cocktail. The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard piperidine solution can significantly accelerate the rate of Fmoc removal.[5][6]
- Reagent Degradation: The deprotection solution (e.g., piperidine in DMF) may have degraded over time.
 - Solution: Always use freshly prepared deprotection solutions. Ensure that the DMF used is of high quality and amine-free.[7]

Issue: Aspartimide Formation

A common side reaction, particularly with Asp-Xxx sequences, is the formation of a cyclic imide (aspartimide) during the basic conditions of Fmoc deprotection. This can lead to the formation of piperidine adducts and other impurities.

Possible Causes and Solutions:

- Strong Basicity of Deprotection Reagent: Piperidine, the standard reagent for Fmoc removal, can promote aspartimide formation.
 - Solution 1: Use a less basic deprotection reagent. Piperazine has been shown to cause less aspartimide formation compared to piperidine.[8][9]
 - Solution 2: Add a proton source to the deprotection cocktail. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperazine or piperidine solution can help to reduce this side reaction.[8][9]
 - Solution 3: For particularly sensitive sequences, using a combination of 2% DBU and 5% piperazine in NMP has been shown to be highly effective in minimizing side reactions while enhancing deprotection kinetics.[5][10]

Quantitative Data

Table 1: Storage and Physical Properties of **Fmoc-piperazine hydrochloride**

Property	Value	Reference
CAS Number	215190-22-0	[2][11]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₂ ·HCl	[2][11]
Molecular Weight	344.8 g/mol	[2][11]
Appearance	White to yellowish crystalline solid or powder	[1]
Melting Point	157-161 °C	[2]
Recommended Storage	0-8 °C, protect from light and moisture	[2][3]

Table 2: Common Reagents for Fmoc Deprotection

Reagent	Typical Concentration	Solvent	Notes
Piperidine	20% (v/v)	DMF or NMP	Standard reagent, but can cause side reactions like aspartimide formation. [3][7]
Piperazine	5-10% (w/v)	DMF/Ethanol (9:1) or NMP	A good alternative to piperidine, often resulting in less aspartimide formation. [3][8][9]
DBU	1-2% (v/v)	Added to piperidine or piperazine solution	A non-nucleophilic strong base that accelerates Fmoc removal.[5][6]

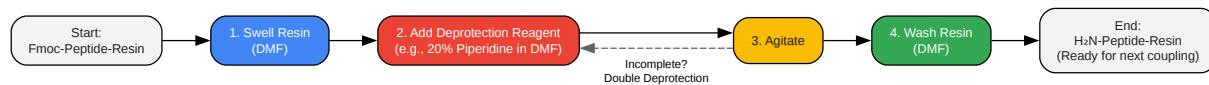
Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide during solid-phase peptide synthesis.

- Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
- Drain: Drain the DMF from the resin.
- Deprotection: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
- Agitation: Agitate the mixture at room temperature for 5-10 minutes.
- Drain: Drain the deprotection solution.
- Second Deprotection (Optional but Recommended): Repeat steps 3-5 to ensure complete removal of the Fmoc group.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Visualizations



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Caption: Workflow for the Fmoc deprotection of a peptide-resin.

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